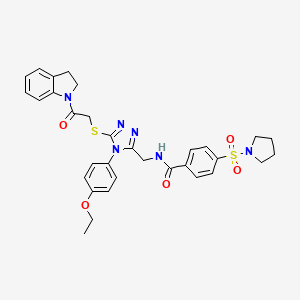
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O5S2 and its molecular weight is 646.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by a triazole ring, an indole moiety, and various functional groups that enhance its biological activity. Its molecular formula is C25H30N4O3S, with a molecular weight of 474.66 g/mol. The presence of the triazole and indole structures is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis and cell cycle arrest. Specifically, triazole derivatives can induce caspase-dependent apoptosis in various cancer cell lines, leading to reduced cell viability and increased DNA fragmentation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HeLa | 10.5 | Apoptosis induction |
| Triazole Derivative B | MCF-7 | 15.2 | Cell cycle arrest |
| N-((4-(4-ethoxyphenyl)... | A549 | TBD | TBD |
Antimicrobial Activity
Compounds similar to N-((4-(4-ethoxyphenyl)-5... have demonstrated significant antimicrobial effects against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth effectively. For example, benzothioate derivatives showed strong antibacterial activity against pathogenic bacteria compared to standard antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The triazole moiety is known to interact with several enzymes involved in critical biological processes. For instance, some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a related triazole compound in human lung cancer cells (A549). The results indicated an IC50 value of approximately 12 µM, suggesting effective inhibition of cell growth through apoptosis mechanisms involving caspase activation.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of a similar indole-triazole derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
The biological activity of N-((4-(4-ethoxyphenyl)-5... can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
- Enzyme Inhibition : Competitive inhibition of enzymes such as AChE and BChE.
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O5S2/c1-2-43-26-13-11-25(12-14-26)38-29(34-35-32(38)44-22-30(39)37-20-17-23-7-3-4-8-28(23)37)21-33-31(40)24-9-15-27(16-10-24)45(41,42)36-18-5-6-19-36/h3-4,7-16H,2,5-6,17-22H2,1H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYPMQVQUVUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














